1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C15H22N4O |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[2-(2-piperazin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N4O/c1-12(20)19-9-3-5-14(19)13-4-2-6-17-15(13)18-10-7-16-8-11-18/h2,4,6,14,16H,3,5,7-11H2,1H3 |
InChI Key |
GNRWUJNIDAMXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of γ-Keto Amines
A common approach involves reacting γ-keto amines (e.g., 4-oxopentanal derivatives) with ammonium acetate under hydrogenation conditions. For example:
Cyclization of 1,4-Dihalides
Bis(2-chloroethyl)amine derivatives undergo cyclization with bases (e.g., KCO) to form pyrrolidine:
-
Substrate : 1,4-dichloro-2-(pyridin-3-yl)butane
-
Reagent : KCO, DMF
-
Conditions : 100°C, 6 h
Pyridine-Piperazine Coupling
The pyridine-piperazine moiety is introduced via cross-coupling or SNAr reactions.
Buchwald–Hartwig Amination
Pd-catalyzed coupling of bromopyridine intermediates with piperazine is widely used:
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridines react directly with piperazine under basic conditions:
-
Substrate : 3-nitro-2-fluoropyridine
-
Reagent : Piperazine, KCO
-
Conditions : DMSO, 120°C, 8 h
Ethanone Functionalization
The ethanone group is introduced via acetylation or alkylation of the pyrrolidine nitrogen.
Acetylation with Acetyl Chloride
Alkylation with Chloroacetone
-
Substrate : 2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidine
-
Reagent : Chloroacetone, NaH
-
Conditions : THF, reflux, 4 h
Integrated Synthetic Routes
Route A: Sequential Coupling-Acylation
-
Pyrrolidine formation (Reductive amination, 85%)
-
Pyridine-piperazine coupling (Buchwald–Hartwig, 82%)
-
Ethanone introduction (Acetylation, 89%)
Route B: One-Pot Strategy
A streamlined approach combines pyrrolidine cyclization and piperazine coupling:
-
Substrate : 1,4-dichloro-2-(3-bromopyridin-2-yl)butane
-
Reagents : Piperazine, Pd(OAc), Acetyl chloride
-
Conditions : Toluene/DMF, 100°C, 18 h
Comparative Analysis of Methods
| Parameter | Buchwald–Hartwig | SNAr | Reductive Amination |
|---|---|---|---|
| Yield | 75–82% | 58–65% | 70–85% |
| Catalyst Cost | High (Pd-based) | Low | Moderate (Ti-based) |
| Reaction Time | 12–24 h | 8–12 h | 6–12 h |
| Functional Tolerance | Broad | Limited | Moderate |
Challenges and Optimization
-
Regioselectivity : Competing reactions at pyridine C2/C4 positions require directing groups (e.g., methyl at C2).
-
Piperazine Protection : Boc-protected piperazine improves coupling efficiency (yield increase from 38% to 82%).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may degrade acid-sensitive intermediates.
Scalability and Industrial Considerations
Chemical Reactions Analysis
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine- and pyridine-containing derivatives. Below is a detailed analysis of its similarities and differences with key analogs:
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Structural Motifs: The piperazine-pyridine-pyrrolidine triad in the target compound is distinct from UDO and UDD, which feature piperazine linked to pyridine but lack the pyrrolidine ring. This difference may influence conformational flexibility and target binding . Ethanone Group: Present in all compared compounds, this moiety is critical for hydrogen bonding and pharmacokinetic properties (e.g., solubility).
Biological Activity: UDO and UDD: These analogs inhibit T. cruzi CYP51, a sterol 14α-demethylase, disrupting ergosterol biosynthesis. Their efficacy is attributed to the trifluoromethyl and chlorophenyl groups enhancing target affinity . However, the absence of electron-withdrawing groups (e.g., -CF₃, -Cl) may reduce potency compared to UDO/UDD.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step reactions, similar to ’s nitro reduction (using SnCl₂) and ’s coupling of piperazine intermediates .
Substituent Effects: The pyrrolidine ring may enhance solubility compared to UDD’s trifluoromethyl groups, which increase lipophilicity but risk metabolic instability.
Biological Activity
The compound 1-(2-(2-(Piperazin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine moiety linked to a pyridine and a pyrrolidine, which are known for their diverse biological activities.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds with similar structural motifs. For instance, a related compound demonstrated sub-micromolar potency against Trypanosoma cruzi, the causative agent of Chagas disease. This was established through high-throughput screening (HTS) assays, indicating that modifications in the pyridine and piperazine substituents significantly affect biological activity .
Cytotoxicity and Selectivity
The selectivity index (SI) is crucial for evaluating the therapeutic potential of new compounds. In the case of this compound, preliminary toxicity assessments suggest that while it exhibits promising antiparasitic activity, further studies are required to ascertain its cytotoxic effects on mammalian cell lines .
The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including enzymes involved in cellular signaling pathways. For example, some derivatives have been reported to inhibit the PD-1/PD-L1 interaction, which is critical in immune evasion by tumors .
Study 1: In Vitro Evaluation
In an in vitro study assessing the efficacy of related compounds against Leishmania donovani, researchers found that certain structural modifications enhanced potency while reducing cytotoxicity. The results indicated that compounds retaining specific heteroatom substitutions in their core structure were more effective against the parasite .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted the importance of substituent positioning on the pyridine ring. Variations at the 4-position significantly influenced both antiparasitic activity and selectivity against human cell lines. Compounds with lipophilic groups at this position showed improved efficacy, suggesting a critical role for molecular interactions in biological systems .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | Antiparasitic | TBD | TBD |
| Related Compound A | Antiparasitic | 0.10 | High |
| Related Compound B | Cytotoxicity | >10 | Low |
Note: TBD = To Be Determined
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
